molecular formula C22H19N3O4S B4733647 3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4733647
M. Wt: 421.5 g/mol
InChI Key: KYBPITZLLRJQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidinone derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and pathways that are involved in inflammation and cancer. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells by activating certain pathways. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which makes it an attractive candidate for further investigation. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential therapeutic applications in various scientific research studies. This compound has been studied as a potential anti-inflammatory agent, anti-cancer agent, and as a modulator of the immune system. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[(4-nitrophenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-2-11-29-18-9-5-16(6-10-18)19-13-30-21-20(19)22(26)24(14-23-21)12-15-3-7-17(8-4-15)25(27)28/h3-10,13-14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBPITZLLRJQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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